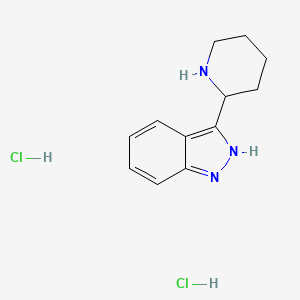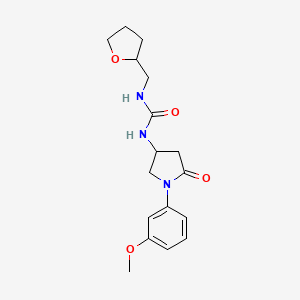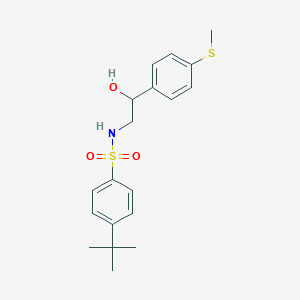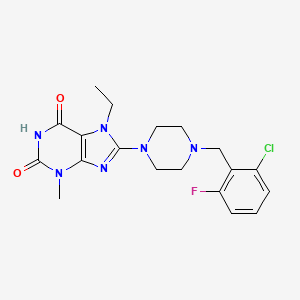
(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrimidine ring, a piperidine ring, and a phenyl ring, among other functional groups . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The piperidine ring is a common structural element in many pharmaceuticals and other biologically active compounds .Scientific Research Applications
Parkinson's Disease Research : Wang, Gao, Xu, and Zheng (2017) synthesized a compound related to (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone, aiming to develop a new PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research indicates the compound's potential use in neurodegenerative disease diagnostics (Wang et al., 2017).
Molecular Structure Analysis : Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a similar compound, highlighting its potential in structural biology and materials science (Lakshminarayana et al., 2009).
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives including compounds structurally similar to this compound and screened them for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacokinetics and Metabolism Studies : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a structurally related compound, which could provide insights into drug development and pharmacological studies (Sharma et al., 2012).
Optical Properties for Material Science : Volpi et al. (2017) synthesized a series of pyridine derivatives and studied their optical properties, indicating applications in materials science, particularly in the development of luminescent materials (Volpi et al., 2017).
Future Directions
The study of pyrimidine derivatives continues to be an active area of research, with potential applications in various fields including medicine and agriculture . Future research could focus on further exploring the synthesis, properties, and biological activities of “(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” and related compounds.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-6-5-12(18)10-14(15)16(22)21-9-2-4-13(11-21)24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFFBUPMYDXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2704083.png)



![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)

![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)


![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)